
3-bromo-1-methyl-1H-indole-2-carboxylic acid
Overview
Description
The compound of interest, 3-bromo-1-methyl-1H-indole-2-carboxylic acid, is a brominated indole derivative. Indoles are heterocyclic compounds with a wide range of applications in pharmaceuticals and organic synthesis. The presence of a bromine atom and a carboxylic acid group in the molecule suggests potential reactivity and utility in further chemical transformations.
Synthesis Analysis
The synthesis of indole derivatives can be achieved through various methods. For instance, the regioselective dibromination of methyl indole-3-carboxylate leads to methyl 5,6-dibromoindole-3-carboxylate, which can be further processed to obtain dibromoindole compounds . Another approach involves the use of cross-dehydrogenative coupling to synthesize 1-methyl-1H-indole-3-carboxylates, employing copper(II) as a catalyst . Additionally, the aza-Friedel-Crafts reaction catalyzed by carboxylic acids in water has been developed to synthesize 3-substituted indoles . These methods highlight the versatility of indole synthesis and the potential pathways to synthesize the compound .
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by the presence of a planar indole ring system. For example, the crystal structure of indole-3-carboxylic acid reveals hydrogen-bonded cyclic carboxylic acid dimers and sheet structures formed through intermolecular hydrogen bonds . Similarly, methyl 1-methyl-1H-indole-3-carboxylate exhibits a planar structure with intermolecular hydrogen bonds resulting in a sheet structure in the crystal packing . These structural features are crucial for understanding the reactivity and interactions of indole derivatives.
Chemical Reactions Analysis
Indole derivatives undergo various chemical reactions, including electrophilic substitution and cyclization reactions. For instance, the bromination of 1-hydroxyindole-2-carboxylic acid derivatives leads to dibromo-derivatives . The Japp-Klingemann and Fischer indole cyclization reactions are also employed to synthesize substituted indole carboxylic acid derivatives . These reactions demonstrate the chemical versatility of indole compounds and their potential for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are influenced by their molecular structure. The presence of substituents such as bromine atoms and carboxylic acid groups can affect the compound's solubility, melting point, and reactivity. The crystal structure analysis of indole-3-carboxylic acid and its derivatives provides insights into the intermolecular interactions that can influence these properties . Understanding these properties is essential for the practical application of these compounds in chemical synthesis and pharmaceutical development.
Scientific Research Applications
Synthesis and Functionalization
The synthesis of novel indole derivatives, including those involving 3-bromo-1-methyl-1H-indole-2-carboxylic acid, is a significant area of research due to the indole core's prevalence in natural products and pharmaceuticals. Techniques such as the Dieckmann cyclization and Ullmann reaction have been employed to synthesize a variety of indole-2-carboxylic acids and esters, demonstrating the versatility of these methods in introducing functional groups at strategic positions on the indole framework (Unangst et al., 1987). These synthetic approaches provide pathways to diversify the indole scaffold, enabling the exploration of new biological activities and properties.
Photophysical Properties and Sensing Applications
Research into the photophysical properties of indole derivatives synthesized from β-brominated dehydroamino acids has revealed their potential as fluorescent probes. These compounds exhibit high fluorescence quantum yields and solvent-dependent emission, indicating their utility in sensing applications, particularly for detecting fluoride ions due to their selective spectral changes upon ion addition (Pereira et al., 2010). This specificity towards fluoride ions highlights the potential of brominated indole derivatives in environmental monitoring and analytical chemistry.
Natural Product Synthesis and Derivatization
The regioselective synthesis and functionalization of indole derivatives are crucial for the development of naturally occurring compounds and their analogs. Strategies for constructing indole derivatives such as 6-bromo-5-methoxy-1H-indole-3-carboxylic acid have been developed, underscoring the importance of these compounds in synthesizing anti-inflammatory agents like Herdmanine D (Sharma et al., 2020). The ability to selectively direct bromine substituents and further functionalize the carboxylic acid group into amide derivatives showcases the adaptability of these methods in medicinal chemistry research.
Mechanism of Action
Target of Action
Indole derivatives, to which this compound belongs, are known to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole-2-carboxylic acid derivatives have been shown to inhibit the strand transfer of hiv-1 integrase . The indole core and C2 carboxyl group chelate the two Mg2+ ions within the active site of integrase .
Biochemical Pathways
Indole derivatives are known to influence a broad spectrum of biological activities . They are involved in various biological pathways, contributing to their diverse therapeutic applications .
Result of Action
Indole derivatives have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Safety and Hazards
Future Directions
Indole derivatives have attracted increasing attention in recent years due to their biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body . The investigation of novel methods of synthesis has attracted the attention of the chemical community .
properties
IUPAC Name |
3-bromo-1-methylindole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-12-7-5-3-2-4-6(7)8(11)9(12)10(13)14/h2-5H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYYDLASNYBAOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30571036 | |
| Record name | 3-Bromo-1-methyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30571036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
499983-77-6 | |
| Record name | 3-Bromo-1-methyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30571036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-1-methyl-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-A]pyridin-8-amine](/img/structure/B1339200.png)
![7-Hydroxyspiro[chroman-2,1'-cyclopentan]-4-one](/img/structure/B1339204.png)
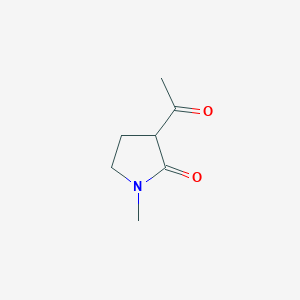


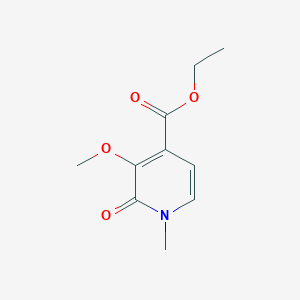
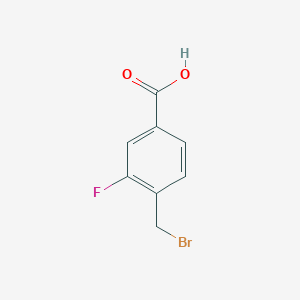
![2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1339227.png)
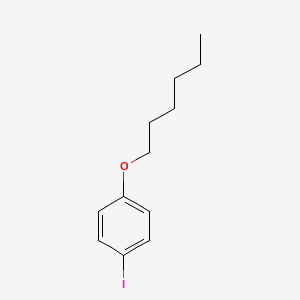
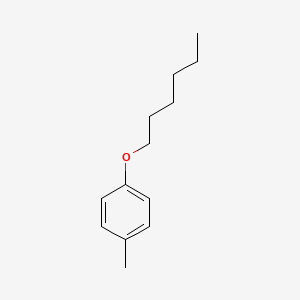
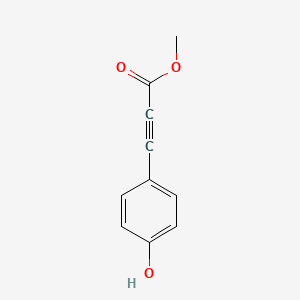

![Ethyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B1339237.png)
